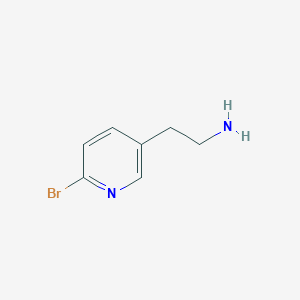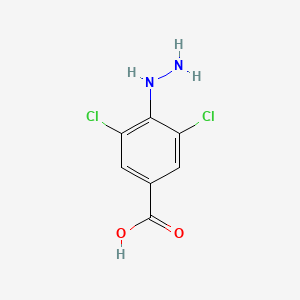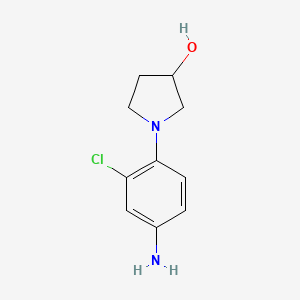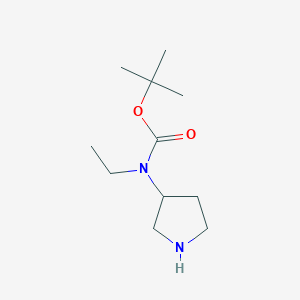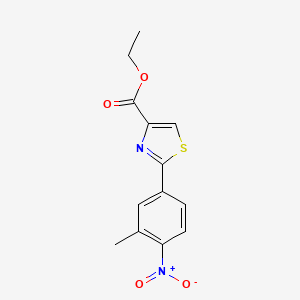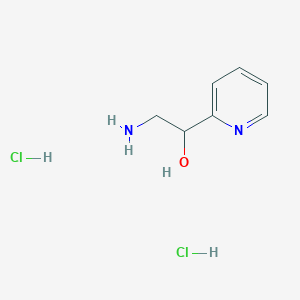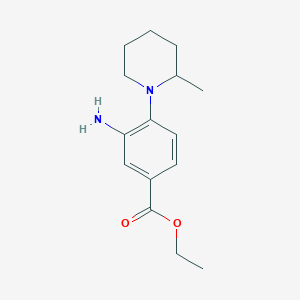
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
Descripción general
Descripción
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . Another example is the synthesis of 3-amino-4-methylpyridine, an intermediate of an anti-AIDS drug nevirapine .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid moiety, an ethyl ester group, and a 2-methylpiperidin-1-yl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds such as ethyl p-aminobenzoate have been involved in esterification reactions .Aplicaciones Científicas De Investigación
Hydrogen-bonded Supramolecular Structures
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate has been studied for its role in forming hydrogen-bonded supramolecular structures. One study demonstrated its ability to form chains and three-dimensional framework structures through various types of hydrogen bonds (Portilla et al., 2007).
Synthesis and Industrial Applications
The synthesis process of this compound and its variants has been optimized, highlighting its potential for large-scale industrial production. One research focused on using hydrazine hydrate reduction method to achieve high yields, indicating its practical viability in industrial settings (Fang Qiao-yun, 2012).
Antimicrobial Activity
This compound derivatives have shown significant antimicrobial activity. Research has synthesized novel compounds based on this structure, testing them against various bacteria and fungi, thus suggesting potential for development in antimicrobial treatments (Shah, 2014).
Nonlinear Optical Properties
Studies have also explored the nonlinear optical properties of compounds derived from this compound. These properties are crucial in fields like photonics and optoelectronics, offering potential applications in optical limiting devices (Abdullmajed et al., 2021).
Antiplatelet Activity
This compound derivatives have been investigated for their antiplatelet activity, with some showing potent inhibitory effects on platelet aggregation. This research paves the way for developing new antiplatelet drugs, which are crucial in treating cardiovascular diseases (Chen et al., 2008).
Propiedades
IUPAC Name |
ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)12-7-8-14(13(16)10-12)17-9-5-4-6-11(17)2/h7-8,10-11H,3-6,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYDOMABQRLBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

